Piperidine-2,6-dicarboxylic acid

Enzyme Inhibition Antibacterial Lysine Biosynthesis

Piperidine-2,6-dicarboxylic acid (CAS 499-82-1) is a chiral, saturated heterocyclic dicarboxylic acid with three distinct stereoisomers—trans-(2S,6S), trans-(2R,6R), and cis-meso—each exhibiting differential DHDPS enzyme inhibition (77% against M. tuberculosis at 20 mM). Unlike its planar aromatic analog dipicolinic acid, this saturated piperidine scaffold enables stereospecific SAR studies, photocatalytic trans/cis ratio control via CdS catalysts, and rare earth chelation with formation constants paralleling dipicolinic acid. Naturally occurring as teneraic acid in Porphyra tenera, it serves as a key chiral building block for piperidine alkaloid synthesis and species-specific antimicrobial probe development. Generic substitution with pyridine analogs or non-stereodefined material will yield non-reproducible results.

Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
CAS No. 499-82-1
Cat. No. B1216003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-2,6-dicarboxylic acid
CAS499-82-1
Synonyms2,6-piperidine dicarboxylate
2,6-piperidinedicarboxylic acid
2,6-piperidinedicarboxylic acid, cis-isome
Molecular FormulaC7H11NO4
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1CC(NC(C1)C(=O)O)C(=O)O
InChIInChI=1S/C7H11NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)
InChIKeySOOPBZRXJMNXTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidine-2,6-dicarboxylic Acid (CAS 499-82-1): A Unique Dicarboxylic Amino Acid Scaffold for Bioactive and Coordination Chemistry


Piperidine-2,6-dicarboxylic acid (CAS 499-82-1) is a chiral, saturated heterocyclic dicarboxylic acid belonging to the imino acid class, with a molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol. It is a white crystalline solid with a predicted melting point >227 °C (decomposition) and is soluble in water and polar organic solvents due to its carboxylic acid groups . Structurally distinct from its aromatic analog, pyridine-2,6-dicarboxylic acid (dipicolinic acid), it features a saturated piperidine ring, which fundamentally alters its reactivity, stereochemistry (it exists as three distinct stereoisomers), and biological profile [1]. It occurs naturally as the compound 'teneraic acid' in the red alga *Porphyra tenera* and is a key intermediate in the biosynthesis of lysine in plants and microorganisms, where its derivative, Δ1-piperideine-2,6-dicarboxylate, serves as a crucial metabolite [2].

Why Piperidine-2,6-dicarboxylic Acid (CAS 499-82-1) Cannot Be Replaced by Generic Analogs


The saturated piperidine ring of Piperidine-2,6-dicarboxylic acid confers unique stereoelectronic properties that directly impact its function, precluding simple substitution by its aromatic pyridine analog (dipicolinic acid) or other dicarboxylates. For instance, the enzyme dihydrodipicolinate synthase (DHDPS) exhibits differential inhibition based on the heterocycle's planarity and electronic character, with piperidine and pyridine derivatives showing distinct inhibitory profiles and mechanisms [1]. Furthermore, the two chiral centers at C2 and C6 give rise to three distinct stereoisomers—trans-(2S,6S), trans-(2R,6R), and cis-meso—with differing biological activities and synthetic utilities [2]. This stereochemical complexity, absent in the planar dipicolinic acid, means that the compound's biological activity, such as its inhibition of DHDPS across different species, is highly sensitive to its specific stereoisomeric form [3]. These factors make generic substitution not only scientifically inappropriate but also likely to yield non-reproducible or inactive results.

Piperidine-2,6-dicarboxylic Acid (CAS 499-82-1): Quantitative Evidence for Scientific Selection


Differential DHDPS Inhibition: piperidine-2,6-dicarboxylic acid vs. dipicolinic acid in E. coli

The (2R,6S) stereoisomer of piperidine-2,6-dicarboxylic acid inhibits dihydrodipicolinate synthase (DHDPS) from *Escherichia coli* with an IC50 of 20 mM and 83% inhibition at 50 mM. In the same study, the aromatic analog dipicolinic acid exhibited a competitive inhibition mechanism with an IC50 of 20 mM [1]. This demonstrates that while their potencies (IC50) are similar, their mechanisms of action differ, highlighting a key structural differentiation for enzyme inhibition studies.

Enzyme Inhibition Antibacterial Lysine Biosynthesis

Superior Inhibition of M. tuberculosis DHDPS by Piperidine-2,6-dicarboxylic Acid Compared to an Aromatic Analog

At a concentration of 20 mM, (2R,6S)-piperidine-2,6-dicarboxylic acid inhibits dihydrodipicolinate synthase (DHDPS) from *Mycobacterium tuberculosis* by 77%, whereas the aromatic analog 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid (chelidamic acid) achieves 73% inhibition under the same conditions [1]. This direct comparison highlights a modest but measurable advantage in enzyme inhibition potency for the saturated piperidine scaffold against a clinically relevant bacterial target.

Enzyme Inhibition Antitubercular Lysine Biosynthesis

Differential DHDPS Inhibition Across Species by Piperidine-2,6-dicarboxylic Acid

At a fixed concentration of 20 mM, (2R,6S)-piperidine-2,6-dicarboxylic acid exhibits differential inhibition of dihydrodipicolinate synthase (DHDPS) across three bacterial species: 77% inhibition for *Mycobacterium tuberculosis*, 49% for *Escherichia coli*, and 51% for *Staphylococcus aureus* [1]. This demonstrates species-specific potency, which is a valuable differentiator for developing selective antibacterial agents.

Enzyme Inhibition Species Selectivity Antibacterial

Superior in vivo Antifungal Efficacy of Piperidine-2,6-dicarboxylic Acid Derivative over Structurally Related Compounds

In a study on *Phytophthora infestans*, the late blight pathogen, dipicolinic acid (pyridine-2,6-dicarboxylic acid) completely controlled blight infection of leaf discs at 1 mM. In contrast, its dimethyl ester derivative, dimethyl cis-piperidine-2,6-dicarboxylate, was among a set of inhibitors that were 'less effective against P. infestans in vitro and in vivo' [1]. This cross-study comparison suggests that the aromatic pyridine scaffold, when esterified, may be more effective than the saturated piperidine scaffold's ester in a whole-organism antifungal model.

Antifungal Plant Pathology In Vivo Efficacy

Synthetic Versatility: Stereoselective Production of Piperidine-2,6-dicarboxylic Acid via Photocatalysis

The trans/cis ratio of piperidine-2,6-dicarboxylic acid produced via photocatalytic cyclization of 2,6-diaminopimelic acid can be controlled by catalyst preparation. A CdS photocatalyst heat-treated at 1023 K in air yielded the highest trans/cis ratio, demonstrating a method for stereoselective synthesis [1]. This contrasts with the straightforward, non-stereoselective catalytic hydrogenation of pyridine-2,6-dicarboxylic acid, which yields a cis-meso isomer [2].

Synthetic Chemistry Photocatalysis Stereoselectivity

Metal Chelation: Step-Wise Formation Constants with Rare Earths Compared to Dipicolinic Acid

The step-wise formation constants for chelates of piperidine-2,6-dicarboxylic acid with rare earth metals (including yttrium) were determined in aqueous solution (μ = 0.1 (KNO3), 25°C) and compared to similar values for other ligands like dipicolinic acid. It was shown that the metal ion size is a key factor in determining the magnitude of the formation constants, following a similar trend as dipicolinic acid chelates [1]. This suggests that the saturated piperidine ring does not drastically alter the fundamental chelation trend but may offer subtle differences in metal ion selectivity due to its unique stereochemistry.

Coordination Chemistry Metal Chelation Rare Earth Elements

High-Impact Research and Industrial Applications for Piperidine-2,6-dicarboxylic Acid (CAS 499-82-1)


Targeting Dihydrodipicolinate Synthase (DHDPS) in Antibacterial Drug Discovery

As demonstrated by its differential inhibition of DHDPS across *M. tuberculosis*, *E. coli*, and *S. aureus*, with a 77% inhibition at 20 mM against the *M. tuberculosis* enzyme, piperidine-2,6-dicarboxylic acid is a valuable probe for studying this essential lysine biosynthesis enzyme [1]. It is particularly useful in programs seeking to develop species-specific inhibitors, where its saturated scaffold provides a different inhibition mechanism compared to its aromatic pyridine analog dipicolinic acid [2].

Stereoselective Synthesis of Bioactive Piperidine Alkaloid Derivatives

The compound's three stereoisomers, especially the naturally occurring trans-(2S,6S)-teneraic acid, are key building blocks for synthesizing piperidine alkaloids and other bioactive molecules [1]. The ability to control the trans/cis ratio during synthesis, for example via photocatalytic methods using CdS catalysts heat-treated at 1023 K, offers a strategic advantage over non-stereoselective routes from pyridine precursors [2]. This makes it a preferred starting material for chemists developing stereochemically defined compounds for pharmaceutical applications.

Exploring Alternative Chelators for Rare Earth Elements in Coordination Chemistry

The compound's ability to form 1:1 and 2:1 chelates with rare earth elements, with formation constants that follow a trend similar to the widely used dipicolinic acid, positions it as a research tool for developing new coordination complexes [1]. Its inherent chirality, absent in the planar dipicolinic acid, makes it a candidate for applications in enantioselective catalysis, chiral separations, or the design of luminescent materials where stereochemistry can influence properties.

Investigating Structure-Activity Relationships (SAR) for Antifungal Agents

The observation that its ester derivative, dimethyl cis-piperidine-2,6-dicarboxylate, was less effective than dipicolinic acid in controlling *Phytophthora infestans* blight in vivo provides a clear SAR starting point [1]. Researchers investigating new antifungal agents for agriculture or medicine can use this compound as a comparator to understand the functional consequences of replacing the aromatic pyridine ring with a saturated piperidine scaffold in whole-organism disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperidine-2,6-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.